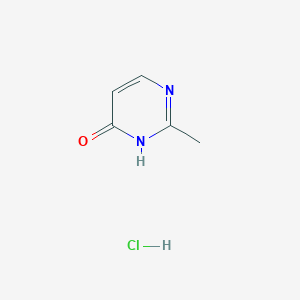![molecular formula C11H12N2O3 B6416735 3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid CAS No. 2092238-97-4](/img/structure/B6416735.png)
3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities .Physical And Chemical Properties Analysis
The molecular weight of 1H-pyrrolo[2,3-b]pyridine is 118.1359 .Applications De Recherche Scientifique
3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid has been extensively studied for its various applications in scientific research. It has been used in the synthesis of various organic compounds and as a reagent for the detection of certain metals. It has also been used in the synthesis of various antibiotics, antifungals, and antivirals. Additionally, this compound has been used in the synthesis of various drugs, including anti-inflammatory drugs, anticonvulsants, and anti-diabetic drugs.
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the pyrrolopyrazine core can improve potency by interacting with critical residues in the target proteins .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown a wide range of biological activities, indicating that they may affect multiple pathways .
Pharmacokinetics
The development of novel bet bromodomain inhibitors with excellent potency and drug metabolism and pharmacokinetics (dmpk) properties was initiated based upon elaboration of a simple pyridone core .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid in lab experiments has several advantages. It is a naturally occurring compound, so it is readily available and cost-effective. Additionally, it is non-toxic, so it can be used safely in laboratory settings. However, there are some limitations to the use of this compound in lab experiments. It is a relatively unstable compound, so it must be stored and handled carefully. Additionally, it is a relatively weak inhibitor of COX-2 and LOX, so it may not be effective in some applications.
Orientations Futures
There are several potential future directions for the use of 3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid in scientific research. It could be used in the development of new therapeutic agents for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, it could be used in the development of new antibiotics, antifungals, and antivirals. Furthermore, it could be used in the synthesis of new organic compounds, as well as in the detection of certain metals. Finally, it could be used in the development of new drugs, such as anti-diabetic drugs.
Méthodes De Synthèse
3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid can be synthesized in a variety of ways. One method involves the reaction of 1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl propanoic acid (MOP) with a strong base such as sodium hydroxide or potassium hydroxide. The reaction yields this compound and a salt. Another method involves the reaction of MOP with an alkyl halide such as ethyl bromide in the presence of a strong base. This yields this compound and a salt.
Propriétés
IUPAC Name |
3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-12-5-2-8-3-6-13(7-4-9(14)15)11(16)10(8)12/h2-3,5-6H,4,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVUBTBTKSRBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(pyrazine-2-amido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B6416656.png)
![N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine](/img/structure/B6416658.png)

![12-bromo-3-methyl-9-(pyridin-2-yl)-2,4,5,8-tetraazatricyclo[8.4.0.0?,?]tetradeca-1(10),3,5,8,11,13-hexaene](/img/structure/B6416683.png)

![6-[(propan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B6416694.png)
![[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B6416709.png)

![[6-(furan-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B6416719.png)
![1-methyl-3-{[25,26,27,28-tetrakis(hexadecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride](/img/structure/B6416722.png)
![1-methyl-3-{[25,26,27,28-tetrakis(dodecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride](/img/structure/B6416729.png)


![6-azaspiro[3.4]octane-2,7-dione](/img/structure/B6416748.png)